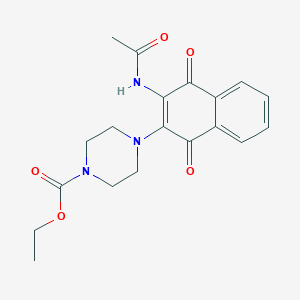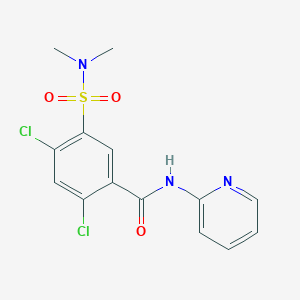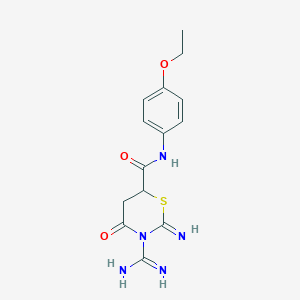![molecular formula C28H32N2O3 B11512010 N'-acetyl-2-hydroxy-2,2-bis(4-methylphenyl)-N'-[1-(4-methylphenyl)propyl]acetohydrazide](/img/structure/B11512010.png)
N'-acetyl-2-hydroxy-2,2-bis(4-methylphenyl)-N'-[1-(4-methylphenyl)propyl]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[2-HYDROXY-2,2-BIS(4-METHYLPHENYL)ACETYL]-N-[1-(4-METHYLPHENYL)PROPYL]ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups and hydroxyl functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-HYDROXY-2,2-BIS(4-METHYLPHENYL)ACETYL]-N-[1-(4-METHYLPHENYL)PROPYL]ACETOHYDRAZIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Acetohydrazide Core: This involves the reaction of hydrazine with an appropriate acyl chloride to form the acetohydrazide.
Introduction of the Hydroxy and Phenyl Groups: This step involves the reaction of the acetohydrazide with 2,2-bis(4-methylphenyl)acetyl chloride under controlled conditions to introduce the hydroxy and phenyl groups.
Final Coupling Reaction: The final step involves coupling the intermediate with 1-(4-methylphenyl)propyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[2-HYDROXY-2,2-BIS(4-METHYLPHENYL)ACETYL]-N-[1-(4-METHYLPHENYL)PROPYL]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N’-[2-HYDROXY-2,2-BIS(4-METHYLPHENYL)ACETYL]-N-[1-(4-METHYLPHENYL)PROPYL]ACETOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-[2-HYDROXY-2,2-BIS(4-METHYLPHENYL)ACETYL]-N-[1-(4-METHYLPHENYL)PROPYL]ACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and phenyl groups play a crucial role in binding to these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-HYDROXY-5-METHYLBENZOIC ACID: Similar in having a hydroxy and phenyl group but differs in overall structure and properties.
1,4-BIS(2-HYDROXY-2-PROPYL)BENZENE: Shares the hydroxy and phenyl functionalities but has a different core structure.
Uniqueness
N’-[2-HYDROXY-2,2-BIS(4-METHYLPHENYL)ACETYL]-N-[1-(4-METHYLPHENYL)PROPYL]ACETOHYDRAZIDE is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C28H32N2O3 |
|---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
N'-acetyl-2-hydroxy-2,2-bis(4-methylphenyl)-N'-[1-(4-methylphenyl)propyl]acetohydrazide |
InChI |
InChI=1S/C28H32N2O3/c1-6-26(23-13-7-19(2)8-14-23)30(22(5)31)29-27(32)28(33,24-15-9-20(3)10-16-24)25-17-11-21(4)12-18-25/h7-18,26,33H,6H2,1-5H3,(H,29,32) |
InChI Key |
DVFLYSIBLPBLOP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)N(C(=O)C)NC(=O)C(C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-1-[(2-hydroxyethyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B11511938.png)

![3-(2-Hydroxy-3-methoxyphenyl)-1-methyl-4,6-dioxo-5-(propan-2-yl)octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11511947.png)
![N-[(4-chlorophenyl)methyl]-5,6,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B11511953.png)

![2-[(3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)methyl]benzonitrile](/img/structure/B11511980.png)

![N-(4-chlorophenyl)-5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11511998.png)
![6-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11512000.png)
![5-bromo-2-methoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B11512004.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-6-(morpholin-4-yl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11512007.png)
![5-{[(E)-(4-chlorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl]amino}-2-hydroxybenzoic acid](/img/structure/B11512009.png)
![1-[4-(Difluoromethoxy)phenyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11512013.png)

